![molecular formula C19H23N3O4S B2799663 N-methyl-2-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797302-65-8](/img/structure/B2799663.png)
N-methyl-2-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)sulfonyl)acetamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers explore the synthesis of novel piperidine-based drugs by incorporating this moiety into potential therapeutic agents .
Anti-Inflammatory and Analgesic Activities
Certain piperidine derivatives exhibit anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising activities in this regard .
Spiropiperidines and Condensed Piperidines
The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including spiropiperidines and condensed piperidines. These structural motifs are valuable for drug design and synthesis .
Biological Evaluation of Piperidine-Containing Drugs
Researchers actively explore the biological activity of synthetic and natural piperidines. By evaluating their effects on specific targets (e.g., receptors, enzymes), they identify potential drug candidates. The piperidine moiety plays a crucial role in these investigations .
Multicomponent Reactions and Cyclization
Efficient synthetic methods for substituted piperidines are essential. Researchers employ multicomponent reactions, cyclization strategies, and functionalization techniques to access diverse piperidine derivatives. These approaches contribute to drug discovery and development .
Hydrogenation and Amination
Hydrogenation reactions and amination processes allow for the introduction of substituents onto the piperidine scaffold. These transformations expand the chemical space of piperidine-based compounds, enabling the creation of new drug candidates .
properties
IUPAC Name |
N-methyl-2-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-5-8-21-17-4-3-14(11-16(13)17)19(24)22-9-6-15(7-10-22)27(25,26)12-18(23)20-2/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNGIEVEMWVIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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